REACTION_CXSMILES
|
[C:1]([O:5]C)(=O)[CH2:2][CH3:3].[CH3:7][NH:8][NH2:9].[C:10]1(C)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH3:7][N:8]1[CH:3]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:2][C:1](=[O:5])[NH:9]1
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
methyl hydrazine
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
ADDITION
|
Details
|
a mixture of 1-methyl-5-phenylpyrazolin-3-one and 2-methyl-5-phenylpyrazolin-3-one
|
Type
|
CUSTOM
|
Details
|
This crude isomeric mixture was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Ether was used as elution agent, to which
|
Type
|
TEMPERATURE
|
Details
|
increasing quantities of methanol
|
Type
|
ADDITION
|
Details
|
were added
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1NC(CC1C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |